Cas no 36322-90-4 (Piroxicam)

Il Piroxicam è un farmaco antinfiammatorio non steroideo (FANS) appartenente alla classe degli oxicam, ampiamente utilizzato per il trattamento del dolore e dell'infiammazione associati a condizioni come l'artrite reumatoide, l'osteoartrite e altre patologie muscolo-scheletriche. Chimicamente, è un derivato dell'acido enolico, caratterizzato da una lunga emivita plasmatica che ne consente una somministrazione una volta al giorno, migliorando l'aderenza terapeutica. Il Piroxicam agisce inibendo selettivamente l'enzima cicloossigenasi (COX), riducendo così la sintesi delle prostaglandine, mediatori chiave dell'infiammazione e del dolore. La sua efficacia è supportata da un ampio profilo farmacocinetico, con un buon assorbimento gastrointestinale e un'elevata biodisponibilità.
Piroxicam structure
Piroxicam structure
Nome del prodotto:Piroxicam
Numero CAS:36322-90-4
MF:C15H13N3O4S
MW:331.3464
MDL:MFCD00057317
CID:54567
PubChem ID:24278641

Piroxicam Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
    • 3,4-DIHYDRO-2-METHYL-4-OXO-N-2-PYRIDYL-2H-1,2-BENZOTHIAZINE-3-CARBOXAMIDE 1,1-DIOXIDE
    • 4-HYDROXY-2-METHYL-3-(PYRID-2-YL-CARBAMOYL)-2H-1,2-BENZOTHIAZINE 1,1-DIOXIDE
    • 4-HYDROXY-2-METHYL-3-(PYRID-2-YL-CARBAMOYL)-2H-1,2-BENZOTHIAZINE 1,2-DIOXIDE
    • 4-HYDROXY-2-METHYL-N-2-PYRIDINYL-2H-1,2-BENZOTHIAZINE-3-CARBOXAMIDE
    • 4-hydroxy-2-methyl-n-2-pyridinyl-2h-1,2-benzothiazine-3-carboxamide 1,1-dioxide
    • AURORA KA-6753
    • PIROXICAMUM
    • 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-2-pyridinyl-, 1,1-dioxide
    • 2h-1,2-benzothiazine-3-carboxamide,4-hydroxy-2-methyl-n-2-pyridinyl-,1,1-diox
    • 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazin-3-caboxyamid-1,1-dioxid
    • 4-hydroxy-2-methyl-n-(2-pyridyl)-2h-1,2-benzothiazine-3-carboxamide-1,1-diox
    • 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide
    • Artroxicam
    • Baxo
    • Bruxicam
    • Caliment
    • chf1251
    • CP 16171
    • Piroxicam
    • PIROXICAM(RG)
    • 1,2-benzothiazine-3-carboxamide
    • 4-Hydroxy-2-methyl-3-(2-pyridylcarbamoyl)-2H-1,2-benzothiazine 1,1-Dioxide
    • 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
    • Erazon
    • Feldene
    • Geldene
    • Larapam
    • Pirkam
    • Riacen
    • Zunden
    • 吡罗昔康
    • Pyroxycam
    • Roxicam
    • Piroftal
    • Roxam
    • Piroxicamum [INN-Latin]
    • CHF 1251
    • Piroxicam (Feldene)
    • C15H13N3O4S
    • 13T4O6VMAM
    • 4-Hydroxy-
    • CP-16171
    • DivK1c_000369
    • 4-hydroxy-2-methyl-N-pyridin-2-yl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
    • PIROXICAM [INN]
    • HMS1990D11
    • HMS2095L03
    • BSPBio_000221
    • HMS3403D11
    • MFCD00057317
    • Tox21_110231_1
    • SPBio_002142
    • Z1137167677
    • s1713
    • Bio2_000835
    • Piroxicam,(S)
    • CAS-36322-90-4
    • KBioGR_001315
    • MLS001304054
    • GLXC-26156
    • A19556
    • 4-hydroxy-2-methyl-1,1-dioxo-N-(2-pyridyl)-1$l^{6},2-benzothiazine-3-carboxamide
    • 3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione
    • 36322-90-4
    • Reudene
    • NCGC00015823-01
    • DB00554
    • NCGC00257705-01
    • BSPBio_002460
    • Piroflex
    • NSC-757284
    • NCGC00015823-04
    • NSC-666076
    • NSC757284
    • DTXSID5021170
    • CHEBI:8249
    • PIROXICAM [USAN]
    • KBio2_002938
    • P1905
    • Piroxicam, >=98% (TLC)
    • Piroxicam 1.0 mg/ml in Methanol
    • NCGC00015823-17
    • SCHEMBL3703617
    • NCGC00015823-06
    • Piroxicam: Form Alpha2
    • NCGC00021244-07
    • Prestwick1_000211
    • Piroxicam, British Pharmacopoeia (BP) Reference Standard
    • Feldene (TN)
    • AB00052074-22
    • Tox21_110231
    • 4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide1,1-dioxide
    • MLS000069644
    • PIROXICAM [ORANGE BOOK]
    • SBI-0050875.P004
    • PIROXICAM [MART.]
    • AM84917
    • HMS3369B07
    • Piroxicam for system suitability
    • KBio2_006731
    • (4-Hydroxy-2-methyl-1,1-dioxobenzo[e]1,2-thiazin-3-yl)-N-(2-pyridyl)carboxamide
    • NCGC00188982-01
    • 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
    • CCRIS 3719
    • Tox21_200151
    • (4-hydroxy-2-methyl-1,1-dioxobenzo[e]1,2-thiazin-3-yl)-N-(2-pyridyl)carboxamid e
    • SR-01000000199-3
    • Bio1_001341
    • BCBcMAP01_000176
    • HMS1362D11
    • Prestwick2_000211
    • CAS_36322-90-4
    • AB00052074_24
    • SR-01000000199-12
    • Lopac-P-5654
    • Piroxicamum (INN-Latin)
    • M02AA07
    • Tox21_500900
    • Feldene Gel
    • BPBio1_000245
    • 3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1$l^{6},2-benzothiazine-1,1,4-trione
    • PIROXICAM (MART.)
    • Piroxicam [USAN:USP:INN:BAN:JAN]
    • NCGC00021244-08
    • NCGC00015823-11
    • KBio3_001680
    • IDI1_002110
    • 4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide1,1-dioxide
    • PIROXICAM [JAN]
    • NCGC00015823-15
    • AKOS025312555
    • HMS3712L03
    • Prestwick_573
    • Lopac0_000900
    • PIROXICAM [MI]
    • PIROXICAM [USP-RS]
    • PIROXICAM (USP-RS)
    • Improntal
    • NCGC00021244-09
    • HMS1792D11
    • Roxiden
    • F0001-2399
    • NCGC00015823-13
    • (Z)-3-(hydroxy(pyridin-2-ylamino)methylene)-2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide
    • Piroxicam, European Pharmacopoeia (EP) Reference Standard
    • Spectrum2_001287
    • Oprea1_714707
    • AKOS000714958
    • NCGC00015823-12
    • UNII-13T4O6VMAM
    • MLS000038002
    • HMS3429L03
    • NCGC00015823-29
    • Spectrum_001115
    • FT-0630590
    • 4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1lambda6,2-benzothiazine-3-carboxamide
    • Piroxicam, United States Pharmacopeia (USP) Reference Standard
    • HMS2231G03
    • Feldene Fast
    • Piroxicam, Pharmaceutical Secondary Standard; Certified Reference Material
    • SR-01000000199-9
    • MLS001148207
    • EU-0100900
    • BCP02919
    • EINECS 252-974-3
    • piroxicam:malonic acid
    • Prestwick0_000211
    • KBio3_000720
    • SPBio_001293
    • S01BC06
    • CP-16,171
    • Spectrum5_001445
    • NS00015466
    • NCGC00015823-08
    • NINDS_000369
    • BDBM85245
    • KBioSS_001595
    • AB00052074_23
    • 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine -3-carboxamide-1,1-dioxide malonic acid
    • 3-(Hydroxy[(pyridin-2-yl)amino]methylidene)-2-methyl-3,4-dihydro-2h-1lambda(6),2-benzothiazine-1,1,4-trione
    • SDCCGSBI-0050875.P005
    • DTXCID401170
    • M01AC01
    • Felden
    • 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazin-3-caboxyamid-1,1-dioxid [German]
    • BIDD:PXR0154
    • KBio2_001595
    • HMS3655C04
    • HMS3678H15
    • NCGC00021244-06
    • AC-24190
    • NCGC00015823-02
    • LP00900
    • 4-hydroxy-2-methyl-1,1-dioxo-N-(pyridin-2-yl)-2H-1$l^{6},2-benzothiazine-3-carboxamide
    • SW219862-1
    • EN300-70724
    • PIROXICAM ANHYDROUS
    • CHEMBL1518938
    • HMS3267I03
    • Piroxicam-(methyl-d3)
    • Piroxicam (USAN:USP:INN:BAN:JAN)
    • Piroxicam D3 (N-methyl D3)
    • HMS2092A05
    • PIROXICAM (USP MONOGRAPH)
    • AK1015
    • BCP0726000299
    • Bio2_000355
    • SR-01000000199
    • NCGC00015823-03
    • HMS1568L03
    • PIROXICAM (EP MONOGRAPH)
    • W-106626
    • IDI1_000369
    • (3Z)-3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione
    • KBio3_000719
    • KBioSS_000370
    • CHEMBL527
    • HMS3262D22
    • HMS3414H17
    • 2H-1,2-Benzothiazine-3-carboxamide,4-hydroxy-2-methyl-N-2-pyridinyl-, 1,1-dioxide
    • NCI60_022912
    • NCGC00261585-01
    • 4-Hydroxy-2-methyl-N-2-pyridyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
    • NSC666076
    • PIROXICAM [VANDF]
    • Bio1_000852
    • Piroxicam: Form Alpha1
    • Tocris-0960
    • HMS501C11
    • NCGC00015823-20
    • Rosiden
    • SCHEMBL13462
    • N-(2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
    • BRN 0627692
    • HMS2089B06
    • Q408676
    • KBioGR_000370
    • PIROXICAM [USP MONOGRAPH]
    • SPECTRUM1500491
    • PIROXICAM [EP MONOGRAPH]
    • Flogobene
    • Solocalm
    • P 5654
    • Pharmakon1600-01500491
    • NCGC00015823-10
    • NCGC00015823-09
    • NCGC00021244-03
    • piroxicam usp
    • SR-01000000199-5
    • Prestwick3_000211
    • NCGC00015823-18
    • D70554
    • CCG-36403
    • Spectrum4_000968
    • NCGC00015823-05
    • BSPBio_001030
    • GTPL7273
    • Sasulen
    • NCGC00015823-14
    • AB00052074-21
    • C01608
    • 1044566-76-8
    • AKOS026749939
    • KBio1_000369
    • PIROXICAM [WHO-DD]
    • GLXC-26155
    • HY-B0253
    • HMS3884C08
    • SMR000035997
    • 4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide
    • Opera_ID_442
    • KBio2_005506
    • NCGC00015823-07
    • D00127
    • KBio2_000370
    • NCGC00021244-05
    • SCHEMBL21350
    • MLS004774122
    • FT-0673949
    • NSC_4856
    • NSC 666076
    • HMS1920H22
    • KBio2_004163
    • 4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboximide-1,1-dioxide
    • Piroxicam (JP17/USP/INN)
    • Bio1_000363
    • KS-5322
    • Piroxicam, meets USP testing specifications
    • Spectrum3_000780
    • 1ST7162
    • STK177288
    • MDL: MFCD00057317
    • Inchi: 1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)
    • Chiave InChI: QYSPLQLAKJAUJT-UHFFFAOYSA-N
    • Sorrisi: S1(C2=C([H])C([H])=C([H])C([H])=C2C(=C(C(N([H])C2=C([H])C([H])=C([H])C([H])=N2)=O)N1C([H])([H])[H])O[H])(=O)=O
    • BRN: 0627692

Proprietà calcolate

  • Massa esatta: 331.062677g/mol
  • Carica superficiale: 0
  • XLogP3: 3.1
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 331.062677g/mol
  • Massa monoisotopica: 331.062677g/mol
  • Superficie polare topologica: 108Ų
  • Conta atomi pesanti: 23
  • Complessità: 611
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: 8
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Solido da bianco grigiastro a giallastro
  • Densità: 1.3664 (rough estimate)
  • Punto di fusione: 199.0 to 203.0 deg-C
  • Indice di rifrazione: 1.6320 (estimate)
  • Coefficiente di ripartizione dell'acqua: Soluble in water, ethanol, chloroform, ethyl acetate.
  • PSA: 107.98000
  • LogP: 2.67270
  • Merck: 7506
  • pka: 6.3 (2:1 dioxane-water)
  • λmax: 358(H2O)(lit.)
  • Sensibilità: Sensibile al calore

Piroxicam Informazioni sulla sicurezza

  • Simbolo: GHS06
  • Prompt:pericoloso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H301
  • Dichiarazione di avvertimento: P301 + P310
  • Numero di trasporto dei materiali pericolosi:UN 2811
  • WGK Germania:3
  • Codice categoria di pericolo: 25
  • Istruzioni di sicurezza: S26-S36
  • RTECS:DL0705000
  • Identificazione dei materiali pericolosi: Xn
  • PackingGroup:III
  • Tossicità:LD50 orally in mice: 360 mg/kg (Wiseman)
  • Condizioni di conservazione:2-8°C
  • Livello di pericolo:6.1(b)
  • Frasi di rischio:R22
  • Gruppo di imballaggio:III
  • Termine di sicurezza:6.1(b)
  • Gruppo di imballaggio:III
  • Classe di pericolo:6.1

Piroxicam Dati doganali

  • CODICE SA:3005101000
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Piroxicam Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
DC Chemicals
DC9071-1 g
Piroxicam
36322-90-4 >98%
1g
$300.0 2022-02-28
TRC
P510000-500mg
Piroxicam
36322-90-4
500mg
$ 74.00 2023-09-06
TRC
P510000-1g
Piroxicam
36322-90-4
1g
$ 87.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P32620-500g
Piroxicam
36322-90-4
500g
¥1346.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP463
36322-90-4
100MG
¥2273.37 2023-01-14
Ambeed
A265438-25g
4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
36322-90-4 98%
25g
$23.0 2025-02-22
Enamine
EN300-70724-0.25g
3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione
36322-90-4 95%
0.25g
$19.0 2023-04-24
Ambeed
A265438-5g
4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
36322-90-4 98%
5g
$11.0 2025-02-22
Ambeed
A265438-500g
4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
36322-90-4 98%
500g
$213.0 2025-02-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17822-5g
Piroxicam
36322-90-4 98%
5g
¥869.00 2023-09-09

Piroxicam Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Process for the preparation of piroxicam and β-cyclodextrin complex
, Croatia, , ,

Synthetic Routes 2

Condizioni di reazione
Riferimento
Method for preparation of a soluble inclusion compound of active substances in a host molecule with the assistance of supercritical fluid
, France, , ,

Synthetic Routes 3

Condizioni di reazione
Riferimento
Application of supercritical carbon dioxide for the preparation of a piroxicam-β-cyclodextrin inclusion compound
Van Hees, Thierry; Piel, Geraldine; Evrard, Brigitte; Otte, Xavier; Thunus, Leopold; et al, Pharmaceutical Research, 1999, 16(12), 1864-1870

Synthetic Routes 4

Condizioni di reazione
Riferimento
A process for the preparation of piroxicam-β-cyclodextrin inclusion compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 rt
Riferimento
Preparation of inclusion compounds between a non-steroidal anti-inflammatory drug and β-cyclodextrin by microwave treatment
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
Riferimento
A study on the differentiation between amorphous piroxicam:β-cyclodextrin complex and a mixture of the two amorphous components
Redenti, Enrico; Peveri, Tiziana; Zanol, Margherita; Ventura, Paolo; Gnappi, Guglielmina; et al, International Journal of Pharmaceutics, 1996, , 289-94

Synthetic Routes 7

Condizioni di reazione
Riferimento
Process for preparation of drug-cyclodextrin conjugates
, France, , ,

Piroxicam Raw materials

Piroxicam Preparation Products

Piroxicam Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:36322-90-4)Piroxicam
Numero d'ordine:8380136
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:11
Prezzo ($):discuss personally
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:36322-90-4)Piroxicam
A1202297
Purezza:99%
Quantità:500g
Prezzo ($):192.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:36322-90-4)Piroxicam
sfd3473
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta